Ethyl 5-amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Ethyl 5-amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C17H17N3O3S2 and its molecular weight is 375.5 g/mol. The purity is usually 95%.
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Biological Activity
Triple-Negative Breast Cancer Inhibition
Recent research has shown that thieno[2,3-d]pyrimidine derivatives, including the compound , exhibit promising activity against triple-negative breast cancer cells . TNBC is characterized by the absence of estrogen receptors (ER), progesterone receptors (PR), and human epidermal growth factor receptor 2 (HER2), making it particularly challenging to treat .
The compound's mechanism of action is believed to involve the inhibition of key cellular targets:
- Epidermal Growth Factor Receptor (EGFR) suppression
- Tyrosine Kinase Inhibition (TKI)
- Vascular Endothelial Growth Factor (VEGF) suppression
These mechanisms contribute to the compound's potential efficacy against TNBC cells .
Cytotoxicity Studies
In a comprehensive study evaluating the cytotoxic activity of various thieno[2,3-d]pyrimidine derivatives against the MDA-MB-231 cell line (a TNBC cell line), the following results were observed:
- All synthesized compounds exhibited cytotoxic activity at a drug concentration of 50 μM .
- Compounds with electron-withdrawing groups showed higher cytotoxic activity .
- The most potent compound in the series (not specifically the title compound) demonstrated an IC50 value of 27.6 μM against MDA-MB-231 cells .
Structure-Activity Relationship (SAR)
The SAR analysis revealed that the presence of electron-withdrawing groups, particularly in the meta position of the phenyl ring, enhanced the cytotoxic activity. This improvement is attributed to the p-π conjugation effect .
Microtubule Targeting Activity
While not specifically referring to the title compound, related thieno[2,3-d]pyrimidine derivatives have shown activity as microtubule targeting agents. For instance, 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine derivatives demonstrated:
- Microtubule depolymerization effects
- Antiproliferative activity against drug-sensitive cancer cell lines
The most potent compound in this related series showed an EC50 of 19 nM for microtubule depolymerization and significant antiproliferative effects .
Phosphodiesterase Type 4 Inhibition
Research on structurally similar compounds, specifically pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, has indicated potential as phosphodiesterase type 4 (PDE4) inhibitors . While this activity is not directly attributed to the title compound, it suggests a potential avenue for further investigation of its biological activities.
Properties
IUPAC Name |
ethyl 5-amino-4-(3-methoxyphenyl)-2-methylsulfanylthieno[2,3-d]pyrimidine-6-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-4-23-16(21)14-12(18)11-13(9-6-5-7-10(8-9)22-2)19-17(24-3)20-15(11)25-14/h5-8H,4,18H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQLIQNRPIMMEP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=C(N=C2S1)SC)C3=CC(=CC=C3)OC)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601127752 | |
Record name | Ethyl 5-amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601127752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
301846-06-0 | |
Record name | Ethyl 5-amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=301846-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-amino-4-(3-methoxyphenyl)-2-(methylthio)thieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601127752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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